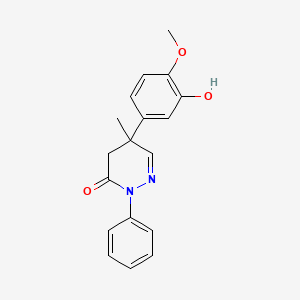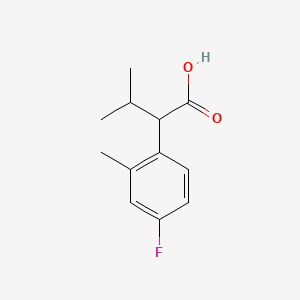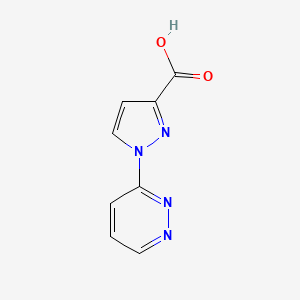
2-Chloro-5-(furan-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(furan-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom at the second position and a furan ring at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize 2-Chloro-5-(furan-3-yl)benzoic acid involves the aromatic substitution of 2-chlorobenzoic acid with a furan derivative. This reaction typically requires a catalyst such as a Lewis acid (e.g., aluminum chloride) and is conducted under reflux conditions to facilitate the substitution reaction.
-
Furan Ring Formation: : Another approach involves the formation of the furan ring on a pre-existing benzoic acid derivative. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, and the use of continuous flow reactors to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Chloro-5-(furan-3-yl)benzoic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Chloro-5-(furan-3-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules. The furan ring is known to interact with various biological targets, making these derivatives valuable in drug discovery.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties. For example, they may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore these possibilities and develop new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile building block for creating materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Chloro-5-(furan-3-yl)benzoic acid exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with cellular receptors. The furan ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(thiophen-3-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Bromo-5-(furan-3-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-(pyridin-3-yl)benzoic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Chloro-5-(furan-3-yl)benzoic acid is unique due to the presence of both chlorine and furan functionalities. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The furan ring, in particular, provides unique electronic properties that can be exploited in various fields.
Eigenschaften
Molekularformel |
C11H7ClO3 |
|---|---|
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
2-chloro-5-(furan-3-yl)benzoic acid |
InChI |
InChI=1S/C11H7ClO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |
InChI-Schlüssel |
BAAXVZLLOMDGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=COC=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)



![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)





